molecular formula C14H8ClIN2O5 B11092244 2-[(2-Chloro-5-nitrobenzoyl)amino]-5-iodobenzoic acid

2-[(2-Chloro-5-nitrobenzoyl)amino]-5-iodobenzoic acid

Cat. No.: B11092244
M. Wt: 446.58 g/mol
InChI Key: CQTDIYGGEYYEDL-UHFFFAOYSA-N
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Description

2-[(2-Chloro-5-nitrobenzoyl)amino]-5-iodobenzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of chloro, nitro, and iodo substituents on a benzoic acid framework, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-5-nitrobenzoyl)amino]-5-iodobenzoic acid typically involves multiple steps starting from commercially available precursors. One common route involves the nitration of 2-chlorobenzoic acid to yield 2-chloro-5-nitrobenzoic acid. This intermediate is then subjected to iodination and subsequent amide formation with 5-iodobenzoic acid under controlled conditions to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-5-nitrobenzoyl)amino]-5-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(2-Chloro-5-nitrobenzoyl)amino]-5-iodobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-5-nitrobenzoyl)amino]-5-iodobenzoic acid involves its interaction with specific molecular targets. The nitro and iodo groups can participate in redox reactions, while the amide linkage allows for hydrogen bonding with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chloro, nitro, and iodo groups in 2-[(2-Chloro-5-nitrobenzoyl)amino]-5-iodobenzoic acid imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H8ClIN2O5

Molecular Weight

446.58 g/mol

IUPAC Name

2-[(2-chloro-5-nitrobenzoyl)amino]-5-iodobenzoic acid

InChI

InChI=1S/C14H8ClIN2O5/c15-11-3-2-8(18(22)23)6-9(11)13(19)17-12-4-1-7(16)5-10(12)14(20)21/h1-6H,(H,17,19)(H,20,21)

InChI Key

CQTDIYGGEYYEDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)I)C(=O)O)Cl

Origin of Product

United States

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